ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and an acetylamino group
Preparation Methods
The synthesis of ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting an appropriate aniline derivative with an acetylating agent.
Coupling Reaction: The indole derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the acetylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: A simpler ester that lacks the indole and acetylamino groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Acetamidoindole: Contains the indole and acetylamino groups but lacks the benzoate ester, limiting its applications in materials science.
Ethyl 4-(2-morpholinylacetyl)amino benzoate: A structurally similar compound with a morpholine ring instead of the indole moiety, which may alter its biological activity and chemical properties.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-3-28-21(27)15-7-9-16(10-8-15)23-20(26)13-24-12-11-17-18(22-14(2)25)5-4-6-19(17)24/h4-12H,3,13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
NCIIXCUOBHNUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.